molecular formula C6H10O5S B13318896 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid

2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid

Cat. No.: B13318896
M. Wt: 194.21 g/mol
InChI Key: QYKOABMCTQEXBZ-UHFFFAOYSA-N
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Description

2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid is a synthetic compound with a molecular formula of C6H10O5S It is characterized by the presence of a tetrahydrothiophene ring with a dioxido group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid typically involves the reaction of tetrahydrothiophene with suitable oxidizing agents to introduce the dioxido groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing cellular processes. The acetic acid moiety may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid
  • 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Uniqueness

2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid is unique due to the presence of the oxy group, which can influence its reactivity and interactions compared to its amino and acetic acid counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H10O5S

Molecular Weight

194.21 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)oxyacetic acid

InChI

InChI=1S/C6H10O5S/c7-6(8)3-11-5-1-2-12(9,10)4-5/h5H,1-4H2,(H,7,8)

InChI Key

QYKOABMCTQEXBZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OCC(=O)O

Origin of Product

United States

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